8-iso Prostaglandin F1alpha

Descripción general

Descripción

8-iso Prostaglandin F1alpha is an isoprostane, a type of eicosanoid that is formed independently of the cyclooxygenase enzyme. It was first identified in human semen and is present along with its 19-hydroxy congener at concentrations of 5-10 micrograms per milliliter of seminal plasma . Isoprostanes are products of lipid peroxidation and are considered reliable markers of oxidative stress in biological systems .

Aplicaciones Científicas De Investigación

Overview

8-Iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a type of eicosanoid formed through non-cyclooxygenase pathways during oxidative stress. Its significance in scientific research spans various fields, including chemistry, biology, and medicine. This article explores the diverse applications of 8-iso PGF1α, supported by case studies and detailed data.

Scientific Research Applications

8-Iso PGF1α has multiple applications across different scientific domains:

1. Chemistry

- Marker for Oxidative Stress : It is utilized as a biomarker to assess oxidative damage in various chemical studies, particularly those examining lipid peroxidation processes.

- Analytical Chemistry : Methods such as ELISA and mass spectrometry are employed to quantify levels of 8-iso PGF1α in biological samples.

2. Biology

- Cellular Signaling : Research indicates that 8-iso PGF1α plays a role in cellular signaling pathways, influencing processes such as vasoconstriction and platelet aggregation.

- Biomarker for Disease : Elevated levels of this compound have been linked to conditions like cardiovascular diseases, diabetes, and cancer, making it a potential target for therapeutic interventions.

3. Medicine

- Cardiovascular Health : It is investigated for its implications in cardiovascular diseases, where increased levels correlate with endothelial dysfunction and other risk factors.

- Diabetes Research : Studies have shown associations between 8-iso PGF1α levels and glycemic control, suggesting its role in metabolic disorders.

Coronary Artery Disease (CAD)

A study involving 104 subjects assessed the relationship between urinary levels of 8-iso PGF2α (a related compound) and CAD. The results indicated that higher tertiles of urinary 8-iso-PGF2α were significantly associated with increased odds of CAD (odds ratio: 7.39) .

Endothelial Activation

In a multiethnic population study, researchers found that levels of 2,3-dinor-8-iso-PGF1α were significantly elevated in South Asians compared to White Europeans (10.36 vs. 8.46 ng/ml). This suggests ethnic differences in oxidative stress response and potential susceptibility to cardiovascular diseases .

Ozone Exposure Study

A study on the effects of ozone exposure revealed that long-term exposure was associated with elevated levels of 8-iso-PGF, indicating its utility as a biomarker for oxidative damage related to air pollution .

Mecanismo De Acción

Target of Action

8-iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a class of eicosanoids of non-cyclooxygenase origin . Isoprostanes are primarily produced in vivo through the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes .

Mode of Action

It is known that isoprostanes, including 8-iso pgf1α, can exert potent physiological effects, often similar to those of the classic prostaglandins . They are recognized as potent vasoconstrictors, and they can also cause platelet aggregation .

Biochemical Pathways

8-iso PGF1α is part of the isoprostane pathway, which is a complex pathway involving lipid peroxidation. The formation of isoprostanes is a consequence of the peroxidation of arachidonic acid, a polyunsaturated fatty acid present in the phospholipids of cell membranes . This process is non-enzymatic and is induced by the presence of oxygen radicals .

Pharmacokinetics

The bioavailability, distribution, metabolism, and excretion of 8-iso PGF1α in the human body are areas of ongoing research .

Result of Action

The physiological effects of 8-iso PGF1α are diverse and depend on the specific tissue and cell type. It has been associated with vasoconstriction and platelet aggregation . The compound’s role in these processes suggests it may be involved in the pathophysiology of conditions such as cardiovascular disease .

Action Environment

The action of 8-iso PGF1α can be influenced by various environmental factors. Oxidative stress, for instance, can increase the production of isoprostanes . Therefore, conditions that increase oxidative stress, such as inflammation, could potentially enhance the action of 8-iso PGF1α .

Análisis Bioquímico

Biochemical Properties

8-iso Prostaglandin F1alpha interacts with various enzymes, proteins, and other biomolecules. It is a product of lipid peroxidation, specifically of arachidonic acid . This process does not involve cyclooxygenase enzymes, distinguishing it from the classic prostaglandin synthesis pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with oxidative stress levels, and its correlation with intra-abdominal fat (IAF) area and the glycolipid index has been studied .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is derived from lipid peroxidation, indicating that it may interact with lipid molecules within the cell

Metabolic Pathways

This compound is involved in the metabolic pathway of lipid peroxidation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin F1alpha typically involves the oxidation of arachidonic acid through a non-enzymatic pathway. This process can be induced by free radicals and reactive oxygen species, leading to the formation of various isoprostanes, including this compound .

Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. The compound is usually synthesized in laboratories using chemical methods that mimic the natural oxidative processes .

Análisis De Reacciones Químicas

Types of Reactions: 8-iso Prostaglandin F1alpha undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can occur at various functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized isoprostanes, while reduction can yield less oxidized forms .

Comparación Con Compuestos Similares

8-iso Prostaglandin F2alpha: Another isoprostane with similar oxidative stress marker properties.

Prostaglandin F2alpha: A naturally occurring prostaglandin with similar biological activities but different synthesis pathways.

2,3-dinor-8-epi-prostaglandin F1alpha: A structurally related compound with slight differences in the carboxyalkyl chain and stereochemistry.

Uniqueness: 8-iso Prostaglandin F1alpha is unique due to its non-enzymatic formation and its specific role as a marker of oxidative stress. Its presence in seminal plasma and its specific interactions with prostanoid receptors also distinguish it from other similar compounds .

Actividad Biológica

8-Iso Prostaglandin F1α (8-iso-PGF1α) is a bioactive lipid derived from the non-enzymatic oxidation of arachidonic acid. It belongs to a class of compounds known as isoprostanes, which are formed during oxidative stress and serve as important biomarkers for various pathological conditions. This article explores the biological activity of 8-iso-PGF1α, including its role in oxidative stress, cardiovascular diseases, and potential therapeutic implications.

Mechanism of Formation

8-Iso-PGF1α is primarily generated through the peroxidation of arachidonic acid, a key component of cell membrane phospholipids. The formation occurs via free radical-mediated processes, distinguishing it from enzymatically produced prostaglandins. This non-enzymatic pathway leads to the stereochemical configuration unique to isoprostanes, which can be quantitatively assessed in biological samples.

Biological Functions

Oxidative Stress Marker

8-Iso-PGF1α serves as a reliable biomarker for oxidative stress. Elevated levels are associated with various diseases, including cardiovascular diseases (CVD), diabetes, and cancer. Research indicates that increased concentrations of 8-iso-PGF1α correlate with lipid peroxidation and endothelial dysfunction, suggesting its role in vascular health.

Cardiovascular Implications

A case-control study highlighted that urinary levels of 8-iso-PGF2α (a closely related compound) were significantly higher in patients with significant coronary artery disease (CAD) compared to those without CAD (9.2 vs. 6.0 ng/mg, p=0.001) . This suggests that 8-iso-PGF1α may similarly reflect cardiovascular risk factors and disease severity.

Case Studies

-

Coronary Artery Disease

A study involving 104 subjects assessed the relationship between urinary levels of 8-iso-PGF2α and CAD. The odds ratio for CAD in the highest tertile of 8-iso-PGF2α was found to be 7.39 (95% CI; 1.71-31.91), indicating a strong association between elevated levels and significant CAD . -

Endothelial Activation

In a multiethnic population study, levels of 2,3-dinor-8-iso-PGF1α were measured and found to be significantly elevated in South Asians compared to White Europeans (10.36 vs. 8.46 ng/ml, p=0.021). This suggests ethnic differences in oxidative stress response and potential susceptibility to CVD .

Research Findings

Recent studies have focused on quantifying the levels of 8-iso-PGF1α and its relation to various health conditions:

Propiedades

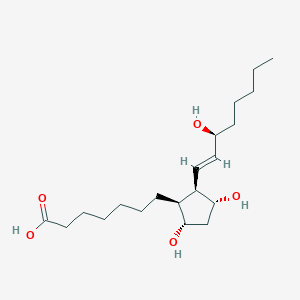

IUPAC Name |

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-PUCCXBQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.